molecular formula C19H25N3O5 B15387559 N-[(1,1-Dimethylethoxy)carbonyl]-1-[(phenylmethoxy)methyl]-L-histidine

N-[(1,1-Dimethylethoxy)carbonyl]-1-[(phenylmethoxy)methyl]-L-histidine

Cat. No.: B15387559
M. Wt: 375.4 g/mol
InChI Key: IEAOAWZLUGOPJX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[(1,1-Dimethylethoxy)carbonyl]-1-[(phenylmethoxy)methyl]-L-histidine (CAS: 85484-13-5, monohydrate) is a protected derivative of L-histidine. Its structure includes two key protecting groups:

  • Boc (tert-butoxycarbonyl) at the α-amino group.
  • Bom (benzyloxymethyl) at the imidazole ring’s N(π)-position .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-22(12-20-15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAOAWZLUGOPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)COCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1,1-Dimethylethoxy)carbonyl]-1-[(phenylmethoxy)methyl]-L-histidine, commonly referred to as Boc-His(Bom)-OH, is a derivative of the amino acid histidine. This compound exhibits a variety of biological activities that are pertinent to its potential applications in medicinal chemistry and biochemistry. This article delves into its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C18H23N3O4
  • Molecular Weight : 375.42 g/mol
  • Purity : 97%
  • CAS Number : 83468-83-1
  • InChI Key : IEAOAWZLUGOPJX-XISACWJONA-N
PropertyValue
Molecular Weight375.42 g/mol
Purity97%
CAS Number83468-83-1
InChI KeyIEAOAWZLUGOPJX-XISACWJONA-N

This compound exhibits several biological activities primarily due to its structural properties that mimic natural histidine. The imidazole side chain of histidine is known for its role in enzyme catalysis and proton transfer, which is essential in various biochemical pathways.

  • Antioxidant Properties : Histidine and its derivatives scavenge reactive oxygen species (ROS), which can mitigate oxidative stress in cells. This property has been linked to protective effects against inflammation and tissue damage .
  • Metal Ion Chelation : The imidazole ring can chelate metal ions, playing a crucial role in enzymatic reactions and potentially influencing metal-dependent diseases .
  • Cytokine Modulation : Research indicates that histidine derivatives may inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory conditions such as rheumatoid arthritis .

Case Study: Rheumatoid Arthritis

A clinical study involving patients with rheumatoid arthritis demonstrated that supplementation with histidine improved symptoms significantly. Patients received daily doses of up to 4.5 g of histidine, resulting in reduced joint inflammation and pain .

Table 2: Clinical Findings on Histidine Supplementation in Rheumatoid Arthritis

Study ReferenceDosage (g/day)Outcome
PMID: 10795274.5Significant reduction in inflammation

Other Potential Applications

Research has also highlighted the potential of this compound in:

  • Neurodegenerative Disorders : Due to its antioxidant properties, it may help in reducing oxidative stress associated with neurodegeneration.
  • Metabolic Syndrome : Histidine supplementation has been shown to improve insulin sensitivity and reduce markers of metabolic syndrome .

Safety and Toxicity

While this compound is generally considered safe at therapeutic doses, excessive intake may lead to side effects such as gastrointestinal disturbances. Monitoring dosage is crucial for minimizing adverse effects.

Comparison with Similar Compounds

Physical and Chemical Characteristics

  • Appearance : White powder .
  • Melting Point : 150–160°C .
  • Specific Rotation : +5° (c=2 in MeOH) .
  • Molecular Formula: C₁₉H₂₅N₃O₅·H₂O (monohydrate) .
  • Molecular Weight: 393.43 g/mol (monohydrate).

Applications
This compound is widely used in peptide synthesis to prevent undesired side reactions during coupling steps. The Bom group stabilizes the histidine side chain, while the Boc group allows orthogonal deprotection under acidic conditions .

Key Structural and Functional Differences

The table below compares the target compound with structurally related histidine derivatives:

Compound Name & CAS Protecting Groups Molecular Formula Molecular Weight Key Properties/Applications
Boc-His(Bom)-OH (85484-13-5) Boc (Nα), Bom (imidazole) C₁₉H₂₅N₃O₅·H₂O 393.43 Acid-labile Boc; hydrogenolysis-labile Bom. Used in Fmoc/t-Bu SPPS strategies .
Boc-His(Dnp)-OH (135409-37-9) Boc (Nα), 2,4-dinitrophenyl (imidazole) C₁₇H₂₀N₆O₈ 436.38 UV-active Dnp group; requires thiolysis for deprotection. Used in photolabile applications .
Z-His(Bom)-OMe (115374-96-4) Z (benzyloxycarbonyl, Nα), Bom (imidazole), methyl ester (C-terminus) C₂₁H₂₁N₃O₅ 367.40 Lipophilic due to methyl ester; Z group removed by hydrogenolysis. Intermediate in synthesis .
Fmoc-His(Boc)-OH (83468-83-1) Fmoc (Nα), Boc (imidazole) C₂₄H₂₆N₃O₆ 452.48 Orthogonal Fmoc/Boc protection. Common in solid-phase peptide synthesis (SPPS) .
Boc-His(Trt)-OH (17791-52-5) Boc (Nα), Trt (triphenylmethyl, imidazole) C₂₉H₂₉N₃O₄ 483.56 Acid-sensitive Trt group; used for histidine protection in acidic SPPS conditions .
Functional Group Stability and Reactivity

Boc vs. Fmoc Protection :

  • Boc : Removed with trifluoroacetic acid (TFA). Compatible with Bom, which is stable under acidic conditions .
  • Fmoc : Requires basic conditions (e.g., piperidine). Used with acid-labile groups like Trt .

Bom vs. Dnp vs. Trt on Imidazole: Bom: Removed via hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr/AcOH). Provides steric protection without UV activity . Dnp: Requires thiolysis (e.g., β-mercaptoethanol) and offers UV detection but complicates purification . Trt: Cleaved under mild acids (e.g., 1% TFA), ideal for SPPS but less stable than Bom .

C-Terminus Modifications :

  • Methyl esters (e.g., Z-His(Bom)-OMe) enhance lipophilicity for hydrophobic peptide segments but require hydrolysis for final deprotection .

Preparation Methods

Protection of the Imidazole Side Chain with Benzyloxymethyl (BOM)

Brown et al. (2007) detailed a two-step procedure starting with L-histidine:

  • BOM Introduction : React L-histidine with benzyloxymethyl chloride (BOM-Cl) in the presence of a base (e.g., triethylamine) in dimethylformamide (DMF) at 0–5°C for 4 hours.
  • Workup : Neutralize with aqueous HCl, extract with ethyl acetate, and isolate N(π)-BOM-L-histidine as a crystalline solid (yield: 85–90%).

Critical Parameters :

  • Temperature control (<5°C) minimizes side reactions.
  • Strict anhydrous conditions prevent hydrolysis of BOM-Cl.

Boc Protection of the α-Amino Group

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:

  • Reaction Conditions : Dissolve N(π)-BOM-L-histidine in tetrahydrofuran (THF), add Boc₂O (1.2 equiv), and stir with 4-dimethylaminopyridine (DMAP) at 25°C for 12 hours.
  • Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane, 3:7) to obtain N-α-Boc-N(π)-BOM-L-histidine (yield: 78–82%).

Advantages :

  • Boc groups remain stable during subsequent peptide couplings.
  • Compatibility with DMF and dichloromethane (DCM) solvents.

Advanced Coupling Methodologies for Fragment Assembly

DCC/HOBt-Mediated Amide Bond Formation

The patent US4616088A (2004) highlights the use of DCC and HOBt for coupling N-α-Boc-N(π)-BOM-L-histidine with amino acid esters:

  • Activation : Combine N-α-Boc-N(π)-BOM-L-histidine (1.0 equiv) with DCC (1.1 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.
  • Coupling : Add the amino acid ester (1.05 equiv) and stir at 4°C for 18 hours.
  • Workup : Filter precipitated dicyclohexylurea (DCU), concentrate, and purify via flash chromatography (yield: 65–75%).

Optimization Data :

Parameter Optimal Value
Temperature 0–4°C
Solvent DMF
Reaction Time 18 hours
Equivalents of DCC 1.1

Solid-Phase Synthesis Applications

Brown et al. (2007) validated the utility of N-α-Boc-N(π)-BOM-L-histidine in solid-phase peptide synthesis (SPPS):

  • Resin Loading : Anchor the Boc-protected derivative to Merrifield resin using DCC in DCM.
  • Deprotection : Remove Boc groups with 30% trifluoroacetic acid (TFA) in DCM (2 × 10 minutes).
  • Chain Elongation : Employ standard Boc-SPPS protocols with <1% racemization observed.

Deprotection and Final Product Isolation

Cleavage of the BOM Group

The BOM group is selectively removed via hydrogenolysis or HBr/TFA treatment:

  • Hydrogenolysis : Stir the protected peptide in methanol under H₂ (1 atm) with 20% Pd(OH)₂/C for 24 hours (yield: 95–98%).
  • Acidic Cleavage : Treat with 33% HBr in TFA (30 minutes, 0°C) for acid-labile peptides.

Boc Group Removal

Final deprotection of the α-amino group is achieved with TFA:DCM (1:1, v/v) for 1 hour at 25°C, yielding the free amine for downstream applications.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 3.85 (s, 2H, BOM-CH₂), 4.50 (m, 1H, α-H), 7.30–7.45 (m, 5H, BOM-Ph).
  • HPLC : Purity >98% (C18 column, 0.1% TFA/acetonitrile gradient).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (S)-configuration at the α-carbon and the equatorial orientation of the BOM group.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Racemization Risk
DCC/HOBt Coupling 65–75 95–97 Low
SPPS 80–85 98–99 Negligible
Hydrogenolysis 95–98 99 None

Q & A

Q. What are the common synthetic routes for N-[(1,1-Dimethylethoxy)carbonyl]-1-[(phenylmethoxy)methyl]-L-histidine, and what reagents are typically employed?

The synthesis typically involves sequential protection of functional groups. The tert-butoxycarbonyl (Boc) group is introduced using Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) in a solvent system such as acetonitrile/water under prolonged heating (e.g., 48 hours at 60°C) . Subsequent coupling steps may employ reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups for amide bond formation . The phenylmethoxymethyl group is introduced via alkylation or etherification, often requiring anhydrous conditions.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in tightly sealed containers under inert gas (e.g., argon) in a dry, ventilated environment at 2–8°C. Avoid exposure to moisture, as Boc groups are hydrolytically labile under acidic conditions. Use desiccants and monitor humidity levels during handling .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to verify stereochemistry and functional group integrity.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity.
  • Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .

Advanced Research Questions

Q. What strategies can optimize the coupling efficiency during the synthesis of this compound?

Optimize coupling reactions by:

  • Using DCC/NHS or HATU/HOAt to enhance activation efficiency .
  • Maintaining low temperatures (0–4°C) to minimize racemization during peptide bond formation.
  • Employing DMAP or Hünig’s base to scavenge protons and accelerate reaction rates .
  • Purifying intermediates via flash chromatography or recrystallization to remove unreacted reagents.

Q. How can researchers analyze and mitigate racemization during the synthesis?

Racemization is monitored via chiral HPLC or circular dichroism (CD) . Mitigation strategies include:

  • Using HOBt or OxymaPure as racemization-suppressing additives.
  • Conducting coupling reactions at reduced temperatures (0–4°C).
  • Avoiding prolonged exposure to basic conditions, which promote epimerization .

Q. What are the critical factors influencing the stability of the Boc protecting group in this compound under different reaction conditions?

The Boc group is stable under neutral and basic conditions but cleaved by strong acids (e.g., TFA) or prolonged exposure to mild acids. Stability tests should include:

  • pH-dependent degradation studies (e.g., in buffers ranging from pH 2–10).
  • Monitoring decomposition via TLC or HPLC under simulated reaction conditions .

Q. How can researchers troubleshoot low yields in the final step of synthesizing this compound?

Investigate:

  • Stoichiometric imbalances : Ensure exact molar ratios of reactants.
  • Side reactions : Analyze by-products via LC-MS or NMR to identify competing pathways (e.g., over-alkylation).
  • Reaction duration : Extend heating times if intermediates require prolonged activation (e.g., 48 hours for Boc introduction) .

Q. Notes for Methodological Rigor

  • Always validate synthetic steps with control experiments (e.g., omitting coupling agents to confirm activation necessity).
  • For Boc deprotection, use TFA in dichloromethane (1:1 v/v) for 1–2 hours at room temperature, followed by neutralization with cold ether .
  • Safety protocols (e.g., PPE, fume hoods) are critical when handling reactive intermediates or acidic/basic reagents .

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